molecular formula C15H10N4O2S2 B4510023 N-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4510023
M. Wt: 342.4 g/mol
InChI Key: JAXYMEZJYCMCAU-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a benzothiazole moiety and a methyl group at the 3rd position. The compound is synthesized via multi-step routes involving cyclocondensation and carboxamide coupling, with yields optimized through reflux conditions in polar aprotic solvents like dimethylformamide (DMF) .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S2/c1-8-7-22-15-16-6-9(13(21)19(8)15)12(20)18-14-17-10-4-2-3-5-11(10)23-14/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXYMEZJYCMCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reactions are carried out in dimethyl formamide (DMF) as the solvent under relatively mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: Various substitution reactions can occur, particularly at the benzothiazole and thiazolopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds with thiazole and pyrimidine moieties exhibit significant antimicrobial properties. N-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been evaluated for its efficacy against various bacterial strains. In a study published in the Journal of Medicinal Chemistry, this compound demonstrated inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties
The compound also shows promise as an anticancer agent. A study conducted on cancer cell lines revealed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The structure-activity relationship (SAR) analysis indicated that modifications to the benzothiazole group can enhance its cytotoxicity.

Agricultural Applications

Pesticidal Activity
this compound has been investigated for its potential use as a pesticide. Field trials demonstrated effective control of fungal pathogens in crops such as wheat and corn. The compound's mode of action involves disrupting the fungal cell wall synthesis .

Materials Science Applications

Polymer Additives
In materials science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating this compound into polyvinyl chloride (PVC) matrices improves resistance to UV degradation .

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialJournal of Medicinal Chemistry Effective against S. aureus and E. coli
AnticancerCancer Research Journal Induces apoptosis in MCF-7 cells
AgriculturalCrop Protection Journal Effective against fungal pathogens
Materials SciencePolymer Science Journal Enhances thermal stability of PVC

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Differences in Bioactivity

The benzothiazole substituent distinguishes this compound from analogs such as N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (). While both compounds share the thiazolopyrimidine-carboxamide scaffold, the benzothiazole group in the target compound enhances lipophilicity (clogP ≈ 2.8 vs.

Compound Name Core Structure Key Substituents Bioactivity Highlights
N-(1,3-Benzothiazol-2-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine Benzothiazole, Methyl Anticancer (IC₅₀ = 1.2 µM vs. HeLa)
N-(1H-Indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide () Thiazolo[3,2-a]pyrimidine Indole, Methyl Antimicrobial (MIC = 8 µg/mL vs. S. aureus)
N-(4-Bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide () Thiazolo[3,2-a]pyrimidine Bromophenyl, Dimethyl Enzyme inhibition (Ki = 0.4 µM vs. COX-2)

Electronic and Steric Effects

The benzothiazole group introduces strong electron-withdrawing properties, which stabilize the carboxamide moiety and enhance binding to kinases (e.g., EGFR inhibition, Kd = 0.9 µM) compared to N-ethyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (Kd = 3.1 µM) . The methyl group at the 3rd position reduces steric hindrance, allowing better accommodation in hydrophobic enzyme pockets .

Pharmacokinetic Profiles

  • Solubility : The target compound exhibits moderate aqueous solubility (0.12 mg/mL at pH 7.4) due to its planar benzothiazole-thiazolopyrimidine system, outperforming analogs like N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (0.04 mg/mL) .
  • Metabolic Stability : Microsomal studies show a half-life of 45 minutes (human liver microsomes), comparable to 5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (50 minutes) but superior to indole-containing derivatives (25–30 minutes) .

Q & A

Q. What are the established synthetic methodologies for N-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

Answer: The synthesis typically involves multi-component reactions or condensation-cyclization strategies. Key steps include:

  • Condensation : Reacting substituted anilines (e.g., benzothiazol-2-amine) with thiazolopyrimidine precursors in polar solvents (acetic acid, DMF) under reflux (80–120°C) .
  • Cyclization : Intramolecular cyclization using catalysts like sodium acetate or acetic anhydride to form the fused thiazolo[3,2-a]pyrimidine core .
  • Green Chemistry Approaches : Ultrasonic activation in isopropyl alcohol improves reaction efficiency and reduces time .

Q. Table 1: Representative Synthetic Conditions

PrecursorSolventConditionsYield (%)Reference
3-Methyl-thiazol-2-amineAcetic acidReflux, 8–10 h78
Benzothiazol-2-amineIsopropyl alcoholUltrasonic, RT, 2 h85
2-(Methylthio)anilineDMF120°C, 12 h65

Q. Which spectroscopic and crystallographic techniques are used for structural confirmation?

Answer:

  • X-ray Diffraction (XRD) : Determines crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds in thiazolo[3,2-a]pyrimidines) .
  • NMR Spectroscopy : 1H and 13C NMR identify substituents (e.g., methyl groups at δ 2.3–2.5 ppm; carbonyl carbons at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 399–521) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
XRDTriclinic P1 space group, Z = 2
1H NMRMethyl groups: δ 2.4 ppm; aromatic: δ 7.2–8.1 ppm
IRC=O stretch: 1680–1720 cm⁻¹

Q. What are the common chemical reactions involving the thiazolo[3,2-a]pyrimidine core?

Answer:

  • Electrophilic Substitution : Reacts with chloroacetic acid or benzaldehyde derivatives to form Schiff bases or fused rings .
  • Oxidation/Reduction : Potassium permanganate oxidizes thioethers to sulfoxides; NaBH4 reduces ketones to alcohols .
  • Nucleophilic Attack : Amines or thiols target the electrophilic carbonyl or pyrimidine nitrogen .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis?

Answer:

  • Continuous Flow Reactors : Enhance heat transfer and reduce side reactions during cyclization .
  • Catalyst-Free Procedures : Minimize purification steps (e.g., using excess acetic acid as both solvent and catalyst) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

Q. Table 3: Optimization Strategies

ParameterImprovementOutcomeReference
Temperature ControlReduced from 120°C to 80°C15% higher yield
Ultrasonic Activation2 h vs. 8 h conventional reflux90% atom economy

Q. How to resolve contradictions in reported biological activities of analogous compounds?

Answer:

  • Structural Variability : Compare substituent effects (e.g., benzothiazole vs. indole groups alter enzyme inhibition) .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and concentrations to reduce variability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and validate experimental IC50 values .

Q. How do computational methods predict target interactions?

Answer:

  • Density Functional Theory (DFT) : Calculates bond lengths/angles (e.g., C–S bond: 1.75 Å) and confirms stability of the boat conformation in the pyrimidine ring .
  • Molecular Dynamics (MD) : Simulates protein-ligand interactions (e.g., with kinases or DNA gyrase) to identify key binding residues .

Q. Table 4: Computational Insights

MethodApplicationFindingReference
DFTGeometry optimizationPyrimidine ring puckering: 0.224 Å deviation
Molecular DockingThiazolo-pyrimidine vs. COX-2ΔG = -9.2 kcal/mol, strong binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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